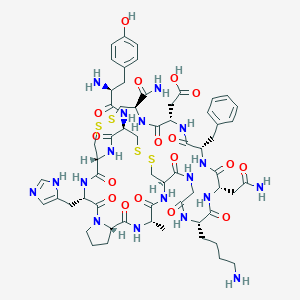
2-Bromopropionic acid
Overview
Description
2-Bromopropionic acid is an organic synthesis intermediate. It is used in the production of herbicides quizalofop-ethyl, napropamide, fenthiaprop and fungicides metalaxyl, benalaxyl, procymidone, etc. It is also used in the synthesis of pharmaceutical intermediates body alanine .
Synthesis Analysis
This compound is obtained by bromination of propionic acid . The synthesis process involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine. The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23 hours. Then, the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .
Molecular Structure Analysis
The molecular formula of this compound is C3H5BrO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The speed-up of covalent bond formation was achieved between a sulfhydryl group and a this compound derivative by utilizing sliding peptide-modified substrates .
Physical and Chemical Properties Analysis
This compound is a clear colorless to yellowish liquid after melting. It is soluble in water, miscible with alcohol, ether, chloroform, and benzene .
Scientific Research Applications
1. Charge Plate Technique Studies
2-Bromopropionic acid has been studied for the formation of charged species in liquid phase using the Charge Plate Technique. This technique involves the activation of various bromocompounds, including this compound, using a (Ra–Be) neutron source. It was found that this compound uniquely did not produce cathode activity, a result not observed before for pure liquid bromocompounds (Mishra & Rakib-uz-Zaman, 1992).
2. Synthesis from Lactide
A method for synthesizing this compound (2-BrPA) from lactide has been developed, using ionic liquids from HBr and ammonium-based zwitterions. This approach results in high selectivity for 2-BrPA, demonstrating the versatility of this compound in chemical synthesis (Kehrer et al., 2018).
3. Pyrolysis Studies
The pyrolysis of this compound has been studied, revealing that it follows a first-order rate law. Understanding the kinetics and mechanisms of its pyrolysis is crucial for applications involving thermal decomposition processes (Chuchani, Dominguez, & Rotinov, 1991).
4. Use in Atom Transfer Radical Polymerization
This compound has been used as an initiator in the atom transfer radical polymerization of methyl methacrylate. This demonstrates its potential as a catalyst or initiator in polymer chemistry, highlighting its role in creating new materials (Wang, Zhu, Zhen-ping, & Zhu, 2005).
5. Chiral Gas Chromatographic Separation
This compound and its derivatives are used in chiral gas chromatography. This application is significant in assessing the optical purity of chiral substances, particularly in pharmaceuticals and agrochemicals (Shi et al., 2019).
6. Catalytic Reactions
This compound has been used in benzoyl peroxide-catalyzed reactions with alkenes, demonstrating its role in synthesis and organic transformations (Nakano, Kayama, & Nagai, 1987).
7. Surface Functionalization in Nanoparticle Synthesis
It's used for surface functionalization in the synthesis of inorganic-organic core-shell nanoparticles. This application is critical in the field of nanotechnology and materials science (Kickelbick et al., 2002).
8. Enzymatic Asymmetric Esterification
This compound plays a role in enzymatic asymmetric esterification, crucial in biotechnological processes for producing optically active compounds (Gubicza & Szakács-Schmidt, 1995).
Mechanism of Action
Target of Action
2-Bromopropionic acid is a small organic compound with the formula C3H5BrO2 . It is primarily used in organic synthesis
Mode of Action
It is known that brominated compounds like this compound can participate in elimination reactions . In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine, leading to a rearrangement of electrons that expels the bromine as a bromide ion .
Biochemical Pathways
It has been used in the degradation of polylactic acid (pla) to produce important chemical intermediates such as 2-bromopropionates and lactates . This process involves the use of hydrogen bromide (HBr) catalysis .
Result of Action
It is known that the compound can participate in elimination reactions, leading to the production of propene . This suggests that it could potentially affect cellular processes involving similar chemical reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of lactic acid and this compound in the degradation of PLA was found to depend on the reaction temperature
Safety and Hazards
2-Bromopropionic acid is harmful if swallowed and causes severe skin burns and eye damage. It is recommended to wear personal protective equipment/face protection and use only under a chemical fume hood. Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. Do not ingest. If swallowed then seek immediate medical assistance .
Future Directions
Biochemical Analysis
Biochemical Properties
2-Bromopropionic acid is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agents . It interacts with various enzymes and proteins during these processes .
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that brominated compounds can interact with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the product’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and high doses can potentially cause toxic or adverse effects .
Metabolic Pathways
It is known that brominated compounds can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that many compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that many compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027233 | |
| Record name | 2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless melt; mp = 25 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromopropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.29 [mmHg] | |
| Record name | 2-Bromopropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-72-1 | |
| Record name | 2-Bromopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromopropanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0XVY2DT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Benzo[a]fluorene](/img/structure/B165204.png)
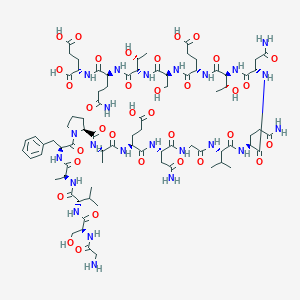
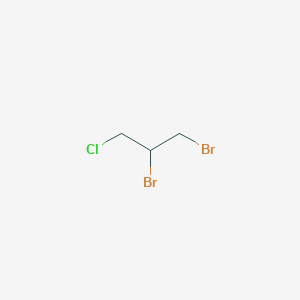

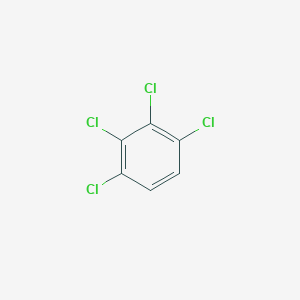
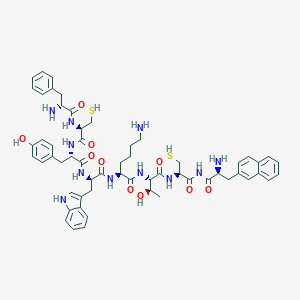

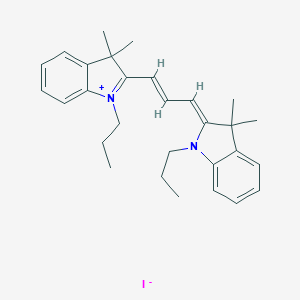

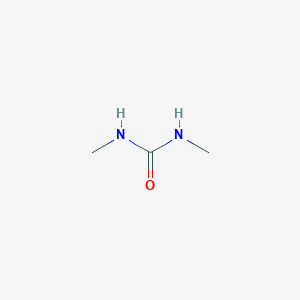
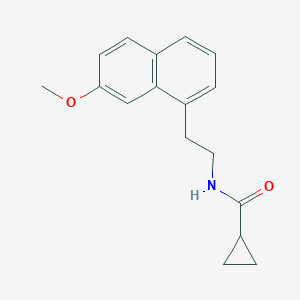
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)

